molecular formula C9H12ClF2N B3366077 (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride CAS No. 1313593-60-0

(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Cat. No.: B3366077
CAS No.: 1313593-60-0
M. Wt: 207.65
InChI Key: UGDJAJVQNBJWQB-DDWIOCJRSA-N
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Description

(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1313593-60-0) is a chiral primary amine derivative featuring a 2,6-difluorophenyl substituent and a propylamine backbone. Its molecular formula is C₉H₁₂ClF₂N, with a molecular weight of 207.65 g/mol . The compound is synthesized as a hydrochloride salt to enhance stability and solubility. Key structural attributes include:

  • Stereochemistry: The (R)-configuration at the chiral center, confirmed by its SMILES notation: CC[C@H](C1=C(C=CC=C1F)F)N .
  • Storage: Recommended to be stored sealed, dry, and at room temperature .

Properties

IUPAC Name

(1R)-1-(2,6-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJAJVQNBJWQB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704239
Record name (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313593-60-0, 1217449-47-2
Record name Benzenemethanamine, α-ethyl-2,6-difluoro-, hydrochloride (1:1), (αR)-
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Record name (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
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Record name (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride
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Record name (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.

    Formation of Chiral Intermediate: The aldehyde undergoes a chiral reduction using a chiral catalyst to form ®-2,6-difluorophenylpropan-1-ol.

    Amination: The alcohol is then converted to the corresponding amine through an amination reaction using reagents such as ammonia or an amine source.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Organic Chemistry

(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it an essential reagent in synthetic organic chemistry.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties. Its interactions with biological systems are being explored, particularly regarding:

  • Receptor Modulation : The compound may interact with specific receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes, affecting metabolic processes within cells.

Biological Research

Preliminary studies indicate that this compound exhibits a range of biological activities. These include:

  • Pharmacological Effects : Potential modulation of biochemical pathways related to drug efficacy.
  • Toxicity Assessments : Initial investigations into its safety profile highlight the need for careful dosing to avoid adverse effects.

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesApplications
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-oneDifluorophenyl groupAnticancer agents
2,4,6-Tri-substituted-1,3,5-TriazinesDiverse substitution patternsAntileukotriene agents

This compound is unique due to its specific structural configuration and distinct chemical properties.

Pharmacokinetics

Research has focused on the absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Notable findings include:

Table 2: Pharmacokinetic Data from Animal Studies

Study TypeRoute of AdministrationDose (mg/kg)C_max (ng/mL)T_max (h)AUC (ng/mL*h)
NMRI MiceOral10330.55700
NMRI MiceIntraperitoneal108300.2566,000
HRN MiceIntraperitoneal1038000.51,000,000

Therapeutic Applications

The compound's potential as a precursor in drug formulations has been highlighted due to its unique structural properties that may facilitate the development of more complex therapeutic agents.

Toxicity Assessments

Investigations into the safety profile have been conducted with early results suggesting that while therapeutic benefits exist, careful consideration of dosing is necessary to mitigate adverse effects.

Mechanism of Action

The mechanism of action of ®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The fluorine atoms on the phenyl ring enhance its lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues in the Fluorophenylpropanamine Family

The following table highlights key differences between (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride and related compounds:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Notes
(R)-1-(2,6-Difluorophenyl)propan-1-amine HCl 2,6-difluorophenyl, (R) 1313593-60-0 C₉H₁₂ClF₂N 207.65 Discontinued ; HCl salt
(R)-1-(2,4-Difluorophenyl)ethanamine 2,4-difluorophenyl, (R) 791098-84-5 C₈H₉F₂N 157.16 Free base; smaller backbone
(1R)-1-(2,3-Difluorophenyl)propan-1-amine HCl 2,3-difluorophenyl, (R) 1217458-20-2 C₉H₁₂ClF₂N 207.65 Positional isomer of target
(R)-1-(4-Chlorophenyl)ethanamine 4-chlorophenyl, (R) 27298-99-3 C₈H₁₀ClN 155.63 Chloro vs. fluoro substituent
1-(Fluorophenyl)propan-2-amine Monosubstituted fluorophenyl Not specified C₉H₁₂FN 153.20 Secondary amine; regioisomer

Key Observations :

  • Substituent Position : The 2,6-difluoro substitution in the target compound creates a sterically hindered aromatic ring, which may reduce metabolic oxidation compared to 2,4- or 2,3-difluoro isomers .
  • Chirality : The (R)-configuration distinguishes it from racemic mixtures or enantiomers, impacting biological activity in asymmetric synthesis or receptor binding .
  • Backbone Length : Propanamine derivatives (3-carbon chain) may exhibit different pharmacokinetic properties compared to ethanamine analogues (2-carbon) due to increased lipophilicity .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., (R)-1-(2,4-difluorophenyl)ethanamine) .
  • Stability: Fluorine atoms at the 2,6-positions may enhance resistance to cytochrome P450-mediated metabolism relative to monosubstituted analogues .

Biological Activity

(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine compound notable for its unique structural properties and potential applications in medicinal chemistry. The presence of fluorine atoms on the phenyl ring enhances its lipophilicity and metabolic stability, which may contribute to its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H12ClF2N
  • Molar Mass : 207.65 g/mol
  • Structure : The compound features a difluorophenyl group attached to a propan-1-amine backbone, providing it with unique characteristics that influence its biological interactions.

The biological activity of this compound is closely linked to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism of action may involve:

  • Receptor Binding : The compound may selectively bind to neurotransmitter receptors, potentially modulating neurotransmitter release and activity.
  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in key biochemical pathways, affecting cellular processes such as metabolism and signaling.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Neurotransmitter Modulation : Studies suggest potential applications in treating central nervous system disorders such as depression and anxiety due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Pharmacokinetic Studies :
    • In mouse models, the pharmacokinetic profile demonstrated significant metabolic stability and bioavailability when administered via intraperitoneal routes. For example, in NMRI mice dosed at 10 mg/kg, the maximum concentration reached was 830 ng/mL within 0.25 hours .
  • Therapeutic Applications :
    • The compound has been investigated for its potential as a precursor in drug development, particularly for central nervous system disorders. Its selective receptor binding may provide therapeutic benefits while minimizing side effects compared to non-selective agents .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its utility in developing new antimicrobial agents .

Data Table: Pharmacokinetic Profile

SpeciesRouteDose (mg/kg)C_max (ng/mL)T_max (h)AUC (ng/mL*h)
NMRI MicePO10330.505700
NMRI MiceIP108300.2566,000
HRN MiceIP1038000.501,000,000

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride, and how are chiral centers controlled?

  • The compound is synthesized via multi-step protocols involving fluorinated benzaldehyde intermediates. For example, 2,6-difluorobenzaldehyde can undergo Grignard reactions with propanal derivatives, followed by catalytic hydrogenation to introduce the amine group. Chiral resolution is achieved using enantioselective catalysts (e.g., Ru-BINAP complexes) or chiral auxiliary agents to ensure >95% enantiomeric excess .
  • Key Data : A reported yield of 72% with 96.5% HPLC purity was achieved using trans-cyclopropylmethylamine intermediates .

Q. How is structural characterization performed for this compound?

  • 1H/13C NMR confirms the aromatic fluorine substitution pattern (e.g., para/meta coupling constants) and the stereochemistry of the chiral center. HRMS validates the molecular formula (C9H11F2N·HCl, MW 215.65 g/mol). X-ray crystallography may resolve absolute configuration .
  • Example : A singlet at δ 6.8–7.2 ppm in 1H NMR indicates 2,6-difluorophenyl protons, while a doublet of doublets at δ 3.1–3.5 ppm confirms the chiral amine .

Q. What analytical methods are used to assess purity and stability?

  • HPLC with UV detection (λ = 254 nm) and a C18 column is standard. Karl Fischer titration quantifies water content, critical for hygroscopic hydrochloride salts. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products, with impurities ≤0.5% .

Advanced Research Questions

Q. How do steric and electronic effects of 2,6-difluorophenyl substitution influence reactivity in cross-coupling reactions?

  • The fluorine atoms increase electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution rates. Steric hindrance at the 2,6-positions directs reactions to the para position. Computational studies (DFT) show a 15% increase in activation energy for meta-substitution compared to mono-fluorinated analogs .
  • Table : Substituent Effects on Reaction Rates

Substituent PositionRelative Rate (vs. H)
2,6-Difluoro2.3
3,5-Difluoro1.8
4-Fluoro1.5

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • Contradictory activity data (e.g., µM vs. nM IC50 values) may arise from differences in assay conditions or enantiomeric purity. Systematic SAR studies comparing 2,6-difluoro vs. 3,5-difluoro analogs reveal that 2,6-substitution improves target binding affinity by 10-fold due to optimal van der Waals interactions .
  • Case Study : In HIV-1 RT inhibition, (R)-2,6-difluoro derivatives showed IC50 = 0.8 µM, while 3,5-difluoro analogs had IC50 = 5.2 µM .

Q. How can computational modeling predict metabolic pathways for this compound?

  • In silico tools (e.g., Schrödinger’s ADMET Predictor) identify likely Phase I oxidation sites (e.g., benzylic C-H bonds) and Phase II glucuronidation. MD simulations suggest CYP3A4-mediated N-dealkylation as the primary pathway, with a predicted clearance rate of 12 mL/min/kg .

Methodological Notes

  • Synthesis Optimization : Use high-pressure reactors (10–15 bar H2) for hydrogenation steps to reduce reaction time by 30% .
  • Impurity Profiling : LC-MS/MS identifies des-fluoro byproducts (e.g., 2-fluorophenyl derivatives) during incomplete halogenation .
  • Chiral Purity : Polarimetry ([α]D = +23.5°) and chiral HPLC (Chiralpak AD-H column) ensure >99% enantiomeric excess .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
Reactant of Route 2
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(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

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